8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine 1,1-dioxide
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Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.7 g/mol . This compound is known for its unique structure, which includes a benzothiazepine ring system with a chlorine atom at the 8th position and a dione functional group.
Preparation Methods
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dione group to diols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can help in the treatment of cardiovascular diseases. The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione can be compared with other benzothiazepine derivatives, such as:
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.
Thiazesim: A compound with structural similarities but different pharmacological effects.
Properties
Molecular Formula |
C9H10ClNO2S |
---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine 1,1-dioxide |
InChI |
InChI=1S/C9H10ClNO2S/c10-7-2-3-8-9(6-7)14(12,13)5-1-4-11-8/h2-3,6,11H,1,4-5H2 |
InChI Key |
OVDVTDCGDAXRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)Cl)S(=O)(=O)C1 |
Origin of Product |
United States |
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